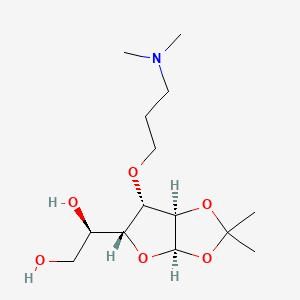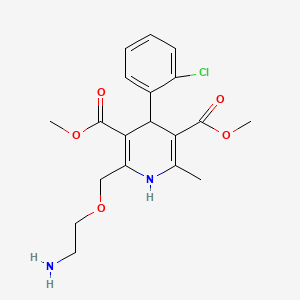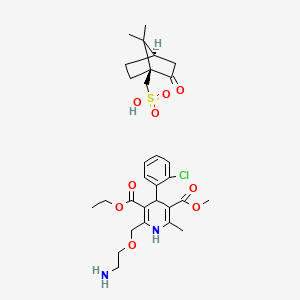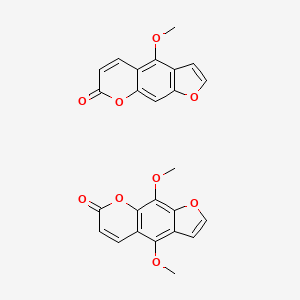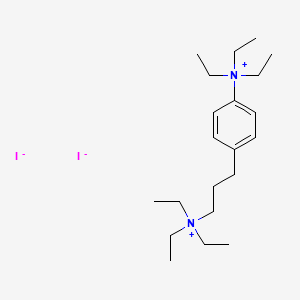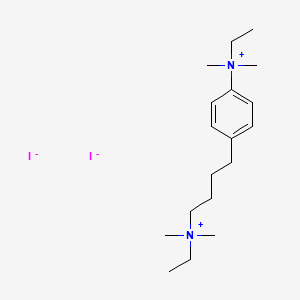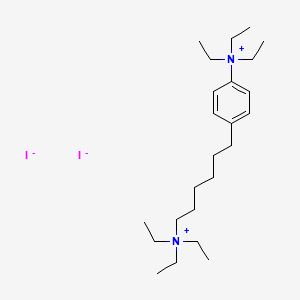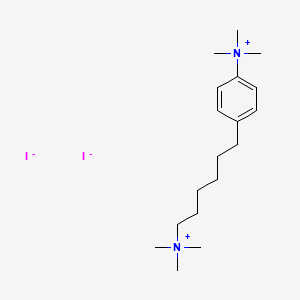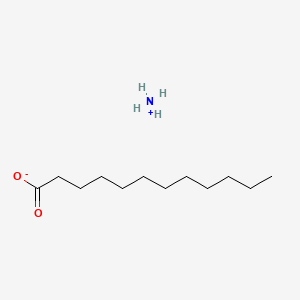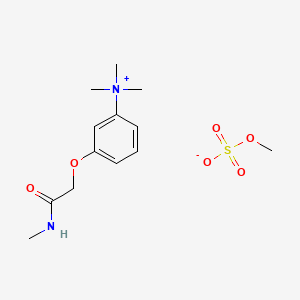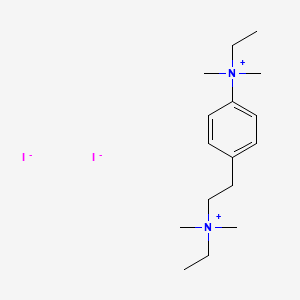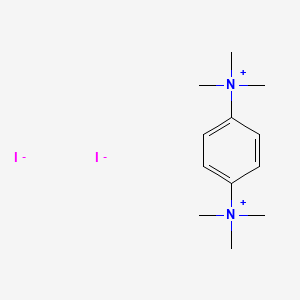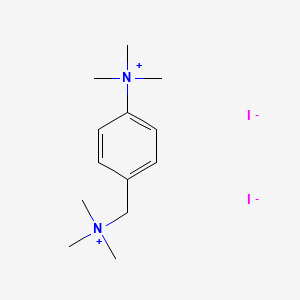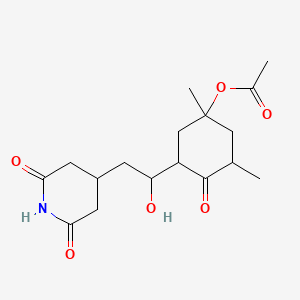
Acetoxycycloheximide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetoxycycloheximide induces cell surface TNF receptor 1. It also rapidly induces apoptosis mediated by the release of cytochrome c via activation of c-Jun N-terminal kinase.
Aplicaciones Científicas De Investigación
Inhibition of Protein Synthesis in Animals
Acetoxycycloheximide has been identified as a potent inhibitor of protein synthesis in various animal models. Studies have shown its significant impact on the incorporation of amino acids into tissue proteins and Ehrlich ascites cells, as well as on the incorporation of inorganic phosphate into phosphoprotein. This inhibition is associated with a range of physiological and biochemical changes, including progressive acidosis and alterations in plasma amino acid levels (Young, Robinson, & Sacktor, 1963).
Memory and Learning Impairment
Research on rats has demonstrated that acetoxycycloheximide can induce amnesia, particularly affecting the retrieval phase of memory. Intracerebral injections of the substance result in a transient deficit in memory retrieval without impacting the consolidation phase, suggesting a potential connection to neurotransmitter deficiencies (Serota, 1971).
Toxicological Studies
Acetoxycycloheximide's toxicity varies based on factors like sex and body weight in different animal models. In rats, it has been observed to be more toxic to females compared to males, a trend that does not hold in other species like dogs. Additionally, its toxicity appears to be related to the method of dosage calculation, either on a mg/animal or mg/kg basis (Pallotta, Kelly, Rall, & Ward, 1962).
Influence on Circulatory Dynamics
Studies have found that acetoxycycloheximide, as an inhibitor of protein synthesis, can significantly reduce blood pressure in both normotensive and hypertensive rats. This reduction is dose-dependent and is observed in non-toxic amounts. The drug's effect on blood pressure appears to be corrected by prednisolone, indicating a complex interaction with circulatory dynamics (Freed, 1967).
Influence on Neurotransmitter Activity
The antibiotic's inhibitory effects on tyrosine hydroxylase activity have been linked to its amnestic effects in animal studies. This suggests that part of the impact on memory and learning could be due to a reduction in the functional pool of neurotransmitters like norepinephrine (Flexner, Serota, & Goodman, 1973).
Propiedades
Número CAS |
2885-39-4 |
|---|---|
Nombre del producto |
Acetoxycycloheximide |
Fórmula molecular |
C17H25NO6 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
[3-[2-(2,6-dioxopiperidin-4-yl)-1-hydroxyethyl]-1,5-dimethyl-4-oxocyclohexyl] acetate |
InChI |
InChI=1S/C17H25NO6/c1-9-7-17(3,24-10(2)19)8-12(16(9)23)13(20)4-11-5-14(21)18-15(22)6-11/h9,11-13,20H,4-8H2,1-3H3,(H,18,21,22) |
Clave InChI |
UFDHNJJHPSGMFX-MMAROODPSA-N |
SMILES isomérico |
C[C@H]1C[C@@](C[C@H](C1=O)[C@@H](CC2CC(=O)NC(=O)C2)O)(C)OC(=O)C |
SMILES |
CC1CC(CC(C1=O)C(CC2CC(=O)NC(=O)C2)O)(C)OC(=O)C |
SMILES canónico |
CC1CC(CC(C1=O)C(CC2CC(=O)NC(=O)C2)O)(C)OC(=O)C |
Apariencia |
Solid powder |
Otros números CAS |
62362-65-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
acetoxycycloheximide streptovitacin E-73 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



